

# Comprehensive Guide to UV-Vis Absorption Maxima of Nitrophenyl Pyrazole Derivatives

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## Compound of Interest

Compound Name: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde  
CAS No.: 37921-21-4  
Cat. No.: B2952356

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## Executive Summary & Scientific Context

Nitrophenyl pyrazole derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for their tunable electronic properties. Unlike the electron-rich parent pyrazole, the introduction of a nitrophenyl group creates a "push-pull" electronic system. This induces significant Intramolecular Charge Transfer (ICT), resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted phenylpyrazoles.

This guide objectively compares the spectral performance of these derivatives, distinguishing between the fully aromatic pyrazole and the reduced pyrazoline forms, as their optical behaviors differ fundamentally.

## Core Electronic Mechanism

The absorption maximum ( ) is governed by the energy gap ( )

) between the HOMO and LUMO.

- Parent Pyrazole: High energy

transitions (<220 nm).

- Phenylpyrazole: Conjugation extends the

-system (~250–260 nm).

- Nitrophenyl Pyrazole: The nitro group (

) acts as a strong electron acceptor, while the pyrazole ring acts as a donor. This lowers the LUMO energy, narrowing the gap and shifting absorption into the near-UV/visible region (300–400 nm).

## Comparative Analysis of Absorption Maxima

The following data aggregates experimental findings for various nitrophenyl pyrazole derivatives. Note the distinct red shift in pyrazolines (dihydro-pyrazoles) due to the interruption of aromaticity and increased flexibility, often leading to fluorescence.

### Table 1: Spectral Data Comparison ( ) [1][2]

Compound Class	Structure Description	(nm)	Solvent	Transition Type	Visual Appearance
Parent Heterocycle	Unsubstituted Pyrazole	203–210	Gas/EtOH		Colorless
Aromatic Scaffold	1-Phenylpyrazole	250–260	MeOH		Colorless
Nitro-Aromatic	1-(4-Nitrophenyl)pyrazole	280–320	EtOH	ICT /	Pale Yellow
Nitro-Pyrazoline	5-(3-Nitrophenyl)-3-phenylpyrazoline	277, 330 (sh)	MeOH	, ICT	Yellow
Complex Derivative	1-(4-Nitrophenyl)-3-(4-methoxyphenyl)pyrazoline	350–380	DMSO	Strong ICT	Bright Yellow/Orange
Photochromic	Nitrophenyl-diazabicyclopyrazole (Open form)	~420	DCM	Extended Conjugation	Deep Yellow

“

*Key Insight: The position of the nitro group is critical. A para-nitro group (4-position on phenyl) maximizes conjugation and ICT, leading to the largest red shifts. Meta-substitution (3-position) disrupts this conjugation, resulting in lower*

*values (e.g., 277 nm).*

## Solvent Effects (Solvatochromism)

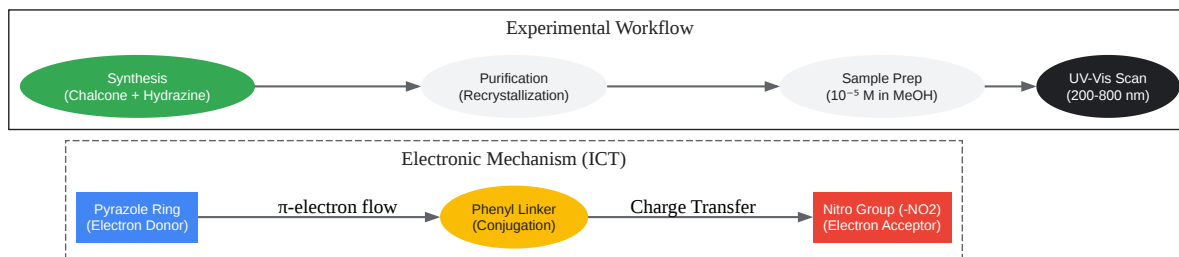
Nitrophenyl derivatives exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane

DMSO), the excited ICT state is stabilized more than the ground state, causing a further red shift.

Solvent	Polarity Index	Observed Shift	Mechanism
Hexane	Non-polar	Blue Shift (Hypsochromic)	Destabilized Excited State
DCM	Moderate	Baseline	Standard ICT
Methanol	Polar Protic	Red Shift (Bathochromic)	H-bonding stabilizes nitro group
DMSO	Polar Aprotic	Strong Red Shift	Dipole-dipole stabilization

## Mechanistic Visualization

The following diagram illustrates the electronic flow responsible for the observed spectra and the experimental workflow to validate it.



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Figure 1: Left: The Intramolecular Charge Transfer (ICT) mechanism driving the red shift in nitrophenyl pyrazoles. Right: The standard workflow for synthesizing and characterizing these derivatives.

## Validated Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol for synthesizing and measuring a representative derivative: 1-(4-nitrophenyl)-3-phenyl-2-pyrazoline.

### Phase 1: Synthesis (Claisen-Schmidt & Cyclization)

- **Chalcone Formation:** React acetophenone (10 mmol) with benzaldehyde (10 mmol) in ethanol (20 mL) using 40% NaOH (5 mL) as a catalyst. Stir at room temperature for 4 hours. Pour into ice water, filter the solid chalcone.
- **Cyclization:** Dissolve the chalcone (5 mmol) in glacial acetic acid (15 mL). Add 4-nitrophenylhydrazine (5 mmol).
- **Reflux:** Heat the mixture at reflux (118°C) for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
- **Isolation:** Cool and pour into crushed ice. The precipitate is the crude nitrophenyl pyrazoline.

- Purification: Recrystallize from hot ethanol to obtain yellow needles.

## Phase 2: UV-Vis Characterization

- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
- Blank: Pure solvent (Spectroscopic grade Methanol or Ethanol).
- Sample Preparation:
  - Prepare a Stock Solution of  
  
M in methanol.
  - Dilute to a Working Standard of  
  
M. (Absorbance should be between 0.2 and 0.8 for linearity).
- Measurement Parameters:
  - Range: 200 nm – 600 nm.
  - Scan Speed: Medium.
  - Slit Width: 1.0 nm.
- Data Analysis: Identify  
  
and calculate Molar Extinction Coefficient (  
  
) using Beer-Lambert Law:

## References

- Synthesis and Spectral Characteriz
  - Source: MDPI (Molbank)

- Title: 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
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- Solvatochromism of Nitrophenyl Derivatives
  - Source: RSC Publishing
  - Title: Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety
  - URL:[\[Link\]](#)
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  - Source: MDPI (Molecules)
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- Gas Phase Spectra of Parent Pyrazole
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  - URL:[\[Link\]](#)

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## Sources

- 1. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
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